molecular formula C28H34O2P+ B160529 (9-Carboxynonyl)triphenylphosphonium

(9-Carboxynonyl)triphenylphosphonium

Cat. No.: B160529
M. Wt: 433.5 g/mol
InChI Key: VOOZXZVXPXRBBF-UHFFFAOYSA-O
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Description

AP219 is a chemical compound known as (9-carboxynonyl)triphenylphosphonium. It is an endogenous metabolite and a control compound for AP39, which is a mitochondria-targeted hydrogen sulfide donor. AP219 contains the triphenylphosphonium scaffold but lacks the hydrogen sulfide-releasing portion .

Scientific Research Applications

AP219 has several scientific research applications, including:

    Chemistry: AP219 is used as a control compound in studies involving mitochondria-targeted hydrogen sulfide donors.

    Biology: It is used to study the effects of hydrogen sulfide on cellular bioenergetics and mitochondrial function.

    Medicine: AP219 is used in research related to oxidative stress and its impact on mitochondrial DNA integrity.

    Industry: It is used in the development of new compounds and materials with specific properties.

Mechanism of Action

The triphenylphosphonium cation, which is a part of “(9-Carboxynonyl)triphenylphosphonium”, has a high lipophilicity due to aryl substituents. This allows it to penetrate the bacterial cell wall and have a destructive effect on the cytoplasmic membrane .

Safety and Hazards

The safety data sheet for compounds similar to “(9-Carboxynonyl)triphenylphosphonium” suggests that they may cause serious eye damage and respiratory irritation. They may also cause damage to organs through prolonged or repeated exposure .

Future Directions

Phosphonium salts and their corresponding phosphabetaines—ω-phosphonioalkanoates—with a large number of methylene units are being intensively studied for their synthesis, reactivity, and biological activity . They have high biological activity and their long chains of lipophilic substituents allow them to integrate into the lipid layers of biomembranes of pathogenic microorganisms . This makes them potential targets for future research in the development of cationic biocides .

Preparation Methods

Synthetic Routes and Reaction Conditions

AP219 is synthesized by coupling a mitochondria-targeting motif, triphenylphosphonium, with an aliphatic linker. The synthetic route involves the following steps:

Industrial Production Methods

The industrial production of AP219 follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves:

Chemical Reactions Analysis

Types of Reactions

AP219 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of AP219

AP219 is unique because it contains the triphenylphosphonium scaffold but lacks the hydrogen sulfide-releasing portion. This makes it an ideal control compound for studying the effects of the triphenylphosphonium scaffold alone, without the influence of hydrogen sulfide release .

Properties

IUPAC Name

9-carboxynonyl(triphenyl)phosphanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33O2P/c29-28(30)23-15-4-2-1-3-5-16-24-31(25-17-9-6-10-18-25,26-19-11-7-12-20-26)27-21-13-8-14-22-27/h6-14,17-22H,1-5,15-16,23-24H2/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOOZXZVXPXRBBF-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CCCCCCCCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34O2P+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.